molecular formula C18H32O16 B1165401 Lacto-n-triaose

Lacto-n-triaose

Cat. No.: B1165401
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Lacto-N-triaose is an oligosaccharide.

Scientific Research Applications

1. Oligosaccharide Structure Analysis

Lacto-N-triaose, as a derivative of lacto-N-octaose and lacto-N-neooctaose, has been studied in the context of human milk oligosaccharides. Research by Tachibana, Yamashita, & Kobata (1978) identified difucosyl and trifucosyl derivatives in human milk. These structures have been analyzed using sequential enzymic degradation and quantitative methylation analysis, contributing to the understanding of milk oligosaccharides.

2. Enzyme Expression and Analysis

The expression of enzymes in Escherichia coli, using lactose as an inducer, has been investigated. The study by Hwang et al. (2000) focused on the expression of the Trigonopsis variabilis d-amino acid oxidase gene, highlighting the role of lactose in enzyme expression.

3. Mass Spectrometry of Neoglycolipids

Research by Pohlentz, Schlemm, Klima, & Egge (1994) utilized fast atom bombardment mass spectrometry for analyzing N-acetylated neoglycolipids carrying this compound. This study contributed to the understanding of carbohydrate moieties in neoglycolipids.

4. Fermentation Ability in Bifidobacteria

The fermentation ability of lacto-N-biose I, a building block of human milk oligosaccharides including this compound, was investigated in bifidobacterial strains by Xiao et al. (2009). This research is significant for understanding the selective growth of bifidobacteria and its role in infant nutrition.

5. Novel Galactose Operon in Bifidobacterium longum

Kitaoka, Tian, & Nishimoto (2005) discovered a novel galactose operon involving lacto-N-biose phosphorylase in Bifidobacterium longum, indicating a unique metabolic pathway involving this compound. Their findings, detailed in this study, are crucial for understanding carbohydrate metabolism in bifidobacteria.

Properties

Molecular Formula

C18H32O16

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18-,19-,20-/m0/s1

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O

Synonyms

GlcNAcβ1-3Galβ1-4Glc

Origin of Product

United States

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